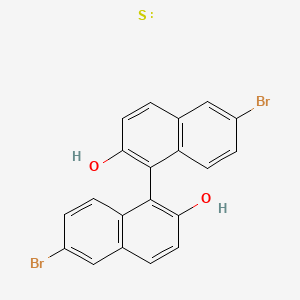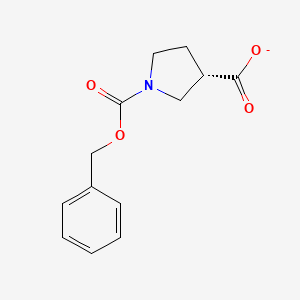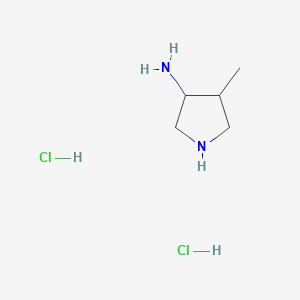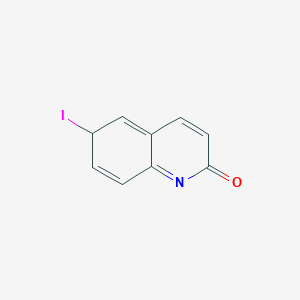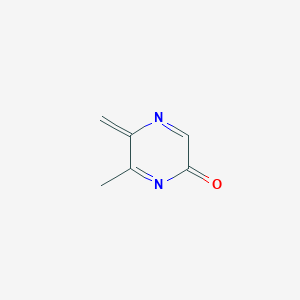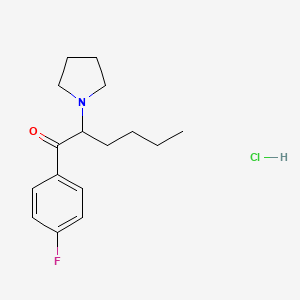
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride typically involves the following steps:
Formation of the Ketone: The initial step involves the formation of the ketone intermediate by reacting 4-fluorobenzaldehyde with a suitable alkyl halide under basic conditions.
Formation of the Pyrrolidine Ring: The ketone intermediate is then reacted with pyrrolidine in the presence of a reducing agent to form the final product.
Hydrochloride Salt Formation: The final product is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties and metabolic stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H23ClFNO |
|---|---|
Molekulargewicht |
299.81 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13;/h7-10,15H,2-6,11-12H2,1H3;1H |
InChI-Schlüssel |
XVXACWJZYANICC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


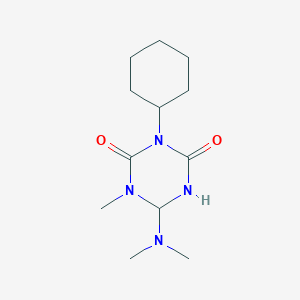
![Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)

![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
![propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12356453.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carbaldehyde](/img/structure/B12356466.png)

